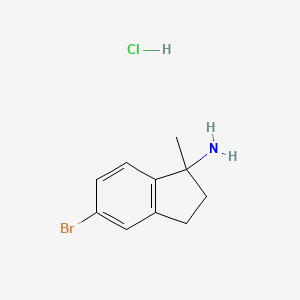

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of 5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted indane derivatives. The official International Union of Pure and Applied Chemistry name for this compound is 5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride, which precisely describes the substitution pattern and salt formation. This nomenclature reflects the presence of a bromine atom at the 5-position of the indane ring system, a methyl group at the 1-position, and an amine functional group, all combined with hydrochloric acid to form the hydrochloride salt.

The compound is registered under Chemical Abstracts Service number 1447606-72-5, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₁₀H₁₃BrClN represents the complete chemical composition, including the hydrochloride salt formation, with a calculated molecular weight of 262.57 grams per mole. Alternative systematic names include 5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloric acid salt and this compound, reflecting variations in nomenclature conventions across different chemical databases.

The PubChem Compound Identifier for this compound is 71743397, facilitating access to comprehensive chemical data and related research publications. Additional database identifiers include various commercial catalog numbers such as XHC60672 and MFCD25542153, which are commonly used in chemical procurement and inventory management systems. These systematic identifiers ensure precise communication about the compound across scientific literature, regulatory documents, and commercial applications.

The International Chemical Identifier representation provides a standardized format for computational chemistry applications: InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H. The corresponding Simplified Molecular Input Line Entry System notation CC1(CCC2=C1C=CC(=C2)Br)N.Cl offers a compact representation suitable for database searches and computational modeling. These systematic representations enable accurate structural interpretation and facilitate automated chemical information processing across various research platforms.

Properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydroinden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(12)5-4-7-6-8(11)2-3-9(7)10;/h2-3,6H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSMMKLZYCDDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-1-indanone Oxime

- Starting material: 5-Bromo-1-indanone

- Reagents: Hydroxylamine (as oxammonium sulfate), alkali (e.g., sodium hydroxide), alcohol solvent (methanol or ethanol)

- Procedure:

- Dissolve 5-bromo-1-indanone in methanol.

- Add hydroxylamine sulfate and adjust pH to 6.0–7.0 with 40% sodium hydroxide solution.

- Reflux the mixture for approximately 2 hours until the ketone is fully converted to the oxime.

- Cool the reaction mixture and add water to precipitate the oxime as a faint yellow solid.

- Filter and dry to obtain 5-bromo-1-indanone oxime with a yield around 93.8%.

This step converts the ketone group into an oxime, which is a crucial intermediate for subsequent reduction to the amine.

Catalytic Hydrogenation to 5-Bromo-1-aminoindane

- Reagents: Raney nickel catalyst (or alternatively Pd/C), ammoniacal liquor, methanol solvent, hydrogen gas

- Conditions:

- Place the 5-bromo-1-indanone oxime in methanol with Raney nickel and ammoniacal liquor in an autoclave.

- Purge air and pressurize with hydrogen to 1.0 MPa.

- Maintain temperature at 65°C for 5 hours.

- The oxime is reduced to 5-bromo-1-aminoindane.

- Filter to remove catalyst and concentrate the filtrate to isolate the amine.

This hydrogenation step is efficient and mild, yielding the amine intermediate necessary for further functionalization.

Resolution and Purification of Chiral Amine

- Resolving agent: D-mandelic acid (D-amygdalic acid)

- Procedure:

- Dissolve racemic 5-bromo-1-aminoindane in methanol.

- Add D-mandelic acid and reflux for 1.5 hours.

- Cool the mixture to room temperature to precipitate the diastereomeric salt.

- Filter and recrystallize the salt from methanol to enhance purity.

- Alkalize the purified salt with alkali to liberate the optically pure S-5-bromo-1-aminoindane.

- Recover and recycle the resolving agent by acidification of the mother liquor.

This method achieves an enantiomeric excess (ee) greater than 99%, suitable for applications requiring stereochemical purity.

Formation of Hydrochloride Salt

- The free base 5-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for storage and handling.

Data Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Bromo-1-indanone oxime formation | 5-Bromo-1-indanone, hydroxylamine sulfate, NaOH, methanol, reflux 2h | 93.8 | pH controlled at 6.0–7.0, yellow solid precipitated |

| Catalytic hydrogenation to amine | Raney Ni, ammoniacal liquor, methanol, H2 1.0 MPa, 65°C, 5h | High | Efficient conversion, catalyst filtered post-reaction |

| Resolution with D-mandelic acid | D-mandelic acid, methanol, reflux 1.5h, recrystallization | 41.1 | Achieves >99% ee, resolving agent recyclable |

| Hydrochloride salt formation | HCl in suitable solvent | N/A | Improves stability and handling |

Research Findings and Industrial Relevance

- The described method is industrially viable due to its simplicity, mild reaction conditions, and high purity of the final product.

- The use of recyclable resolving agents reduces cost and environmental impact.

- The catalytic hydrogenation step is scalable, using common catalysts like Raney nickel or Pd/C under moderate pressure and temperature.

- The process avoids toxic reagents and harsh conditions, aligning with green chemistry principles.

- The optical purity of the amine (>99% ee) makes it suitable for pharmaceutical and fine chemical synthesis applications.

Additional Notes

- Alternative synthetic routes may exist but are less documented or less efficient for this specific compound.

- The methyl substitution at the 1-position (1-methyl) may require additional methylation steps post-amine formation, but detailed protocols for this specific substitution are limited in publicly available literature.

- The described method primarily focuses on 5-bromo-1-aminoindane derivatives, which are closely related and serve as a foundation for synthesizing the methylated amine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has been investigated for various applications across multiple fields:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in organic synthesis, facilitating various chemical reactions such as:

- Bromination : Introducing bromine into organic compounds.

- Amination : Adding amine groups to different substrates.

Biochemistry

The compound has been studied for its interactions with biological systems:

- Monoamine Oxidase (MAO) Inhibition : It inhibits MAO activity, which is crucial for neurotransmitter metabolism (e.g., serotonin, dopamine). This inhibition can potentially influence mood and behavior by increasing neurotransmitter levels in the brain.

Pharmacology

Research indicates potential therapeutic applications:

- Antimicrobial Properties : Investigated for its ability to combat bacterial infections.

- Anticancer Activity : Preliminary studies suggest it may have effects on cancer cell proliferation and survival.

Industrial Applications

The compound is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis, particularly in developing drugs targeting neurological conditions.

Biological Pathways

The pathways influenced by this compound may involve:

- Inhibition of enzyme activity.

- Alteration of receptor binding dynamics.

These interactions can lead to significant changes in cellular processes such as gene expression and metabolism.

Case Study 1: MAO Inhibition

A study demonstrated that this compound effectively inhibited MAO, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests potential applications in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a) 5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 185122-74-1

- Molecular Formula : C₉H₁₀BrN (neutral base), C₉H₁₁BrClN (hydrochloride)

- Molar Mass : 212.09 g/mol (base), 248.55 g/mol (hydrochloride)

- Key Difference : Lacks the methyl group at position 1.

b) (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 1079742-66-7

- Molecular Formula : C₁₀H₁₃BrClN

- Molar Mass : 262.58 g/mol

- Key Difference : Methyl group at position 4 instead of position 1.

- Implications : Positional isomerism may influence metabolic stability and interaction with biological targets (e.g., neurotransmitter transporters) .

c) (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 2703746-35-2

- Molecular Formula : C₉H₁₀BrClFN

- Molar Mass : 281.54 g/mol

- Key Difference : Fluorine atom at position 3.

- Implications: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Ring System Modifications

a) 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- CAS : 1810070-15-5

- Molecular Formula : C₁₀H₁₃BrClN

- Molar Mass : 262.58 g/mol

- Key Difference : Expanded tetrahydronaphthalene (tetralin) ring system.

- Implications : Increased lipophilicity and altered pharmacokinetic properties due to the larger ring structure .

b) Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate Hydrochloride

- CAS : 2089649-44-3

- Molecular Formula: C₁₃H₁₅BrClFNO₂

- Molar Mass : 360.62 g/mol

- Key Difference : Ethyl carboxylate group at position 1.

Stereochemical Variants

a) (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 916210-93-0

- Molecular Formula : C₉H₁₁BrClN

- Molar Mass : 248.55 g/mol

- Key Difference : Chiral center at position 1 (S-configuration).

- Implications : Enantioselective interactions with biological targets (e.g., dopamine transporters) .

b) (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

- CAS : 1443238-61-6

- Molecular Formula : C₉H₁₁BrClN

- Molar Mass : 248.55 g/mol

- Key Difference : R-enantiomer of the above compound.

- Implications: Differential pharmacological activity compared to the S-form, as seen in studies of monoamine reuptake inhibitors .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 1447606-72-5 | C₁₀H₁₃BrClN | 262.58 | 5-Br, 1-Me |

| 5-Bromo-2,3-dihydro-1H-inden-1-amine HCl | 185122-74-1 | C₉H₁₁BrClN | 248.55 | No methyl group |

| (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine HCl | 1079742-66-7 | C₁₀H₁₃BrClN | 262.58 | 4-Me instead of 1-Me |

| (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine HCl | 2703746-35-2 | C₉H₁₀BrClFN | 281.54 | 4-F substituent |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl | 1810070-15-5 | C₁₀H₁₃BrClN | 262.58 | Tetralin ring system |

Biological Activity

Overview

5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an indene derivative notable for its biological activity, particularly in pharmacological applications. This compound exhibits significant interactions with various enzymes and cellular pathways, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure : The molecular formula is with a CAS number of 1447606-72-5. The compound features a bromine atom at the 5th position and a methyl group at the 1st position of the indene ring system, with the hydrochloride form enhancing its solubility in water .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, potentially influencing mood and behavior.

- G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways. This interaction can alter gene expression and cellular metabolism, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM for different types of cancer cells. Its mechanism involves targeting molecular pathways associated with cancer progression, including those that regulate angiogenesis and cell signaling .

Research Findings and Case Studies

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Bromination : Starting from 1-methyl-2,3-dihydroindene using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated intermediate undergoes amination with ammonia or an amine derivative.

- Hydrochloride Formation : Conversion of the free amine to its hydrochloride salt using hydrochloric acid .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride with high purity?

- Methodological Answer : Synthesis optimization requires careful selection of bromination and amination reagents, coupled with purification techniques like recrystallization or column chromatography. For example, intermediates such as 5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS 185122-63-8) are critical precursors, and reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side products . Purity validation via HPLC (≥95%) is essential, as highlighted in similar indene derivatives .

Q. How can structural confirmation of this compound be achieved experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-reference spectral data with analogs like 1-Amino-6-methoxy-2,3-dihydro-1H-indene Hydrochloride (CAS 103028-80-4), where canonical SMILES and InChIKey provide structural benchmarks . For brominated indenes, ¹H NMR typically shows distinct aromatic proton splitting patterns near δ 7.2–7.8 ppm .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. While specific stability data for this compound is limited, similar brominated amines (e.g., 5-CHLORO-1H-INDOL-6-AMINE) show sensitivity to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as bromine substitution or amine group interactions. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to predict optimal reaction conditions, reducing trial-and-error experimentation . Virtual simulations of indene derivatives’ transition states (e.g., using Gaussian or ORCA software) can guide mechanistic studies .

Q. What experimental design strategies resolve contradictions in kinetic data for brominated indene derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., catalyst loading, solvent polarity). Statistical tools like ANOVA identify significant factors, as demonstrated in TiO₂ photocatalysis studies . Cross-validate results using orthogonal techniques (e.g., kinetic isotope effects vs. computational modeling) to address discrepancies .

Q. How does steric hindrance from the methyl group influence regioselectivity in downstream functionalization?

- Methodological Answer : Steric maps derived from X-ray crystallography or molecular dynamics simulations quantify spatial constraints. For example, in 5-methyl-2,3-dihydro-1H-indene (CAS 874-35-1), the methyl group directs electrophilic substitution to the less hindered C4 position . Experimental validation via competitive reactions with/without methyl substitution is critical .

Q. What scalable purification methods are suitable for industrial-grade research applications?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or continuous-flow crystallization can enhance yield and purity. These align with CRDC subclass RDF2050104, which focuses on advanced separation techniques for chemical engineering . Pilot-scale trials should prioritize solvent recovery and waste minimization .

Q. How can this compound’s pharmacological potential be evaluated without commercial bias?

- Methodological Answer : Use target-based assays (e.g., enzyme inhibition) coupled with cytotoxicity screens (e.g., MTT assays on HEK293 cells). Reference indole derivatives (e.g., Bisindolylmaleimide V) as structural analogs for kinase inhibition studies, ensuring mechanistic relevance . Avoid overreliance on vendor-provided bioactivity data; prioritize peer-reviewed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.